4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
Preparation Methods
The synthesis of 4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or catalyst-free conditions .
Chemical Reactions Analysis
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 1-methyl-3-(2’-phenylethyl)-1H,3H-quinazoline-2,4-dione
- 1-methyl-3-[2’-(4’-methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione
The unique 3-methoxypropylamino group in this compound may confer distinct properties, such as enhanced solubility or specific interactions with molecular targets .
Properties
IUPAC Name |
4-(3-methoxypropylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-4-7-13-11-9-5-2-3-6-10(9)14-12(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCQYMIDHAOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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